3-Amino-3-(1,3-thiazol-4-yl)propanoic acid
Description
Significance of Beta-Amino Acids in Contemporary Chemical and Biological Research
Beta-amino acids are structural isomers of the more common alpha-amino acids, distinguished by the placement of the amino group on the beta-carbon of the carboxylic acid. This seemingly subtle structural alteration imparts significant and advantageous properties to molecules that contain them. In contemporary research, beta-amino acids are recognized as crucial building blocks for the synthesis of a wide array of pharmacologically active molecules and agrochemicals. hilarispublisher.com
One of the key advantages of incorporating beta-amino acids into peptides is the enhanced enzymatic stability they confer. researchgate.net Peptides constructed from or containing beta-amino acids often exhibit increased resistance to proteolytic degradation, a critical factor in improving the pharmacokinetic profiles of peptide-based drugs. nih.gov Furthermore, beta-amino acids can induce unique and stable secondary structures in peptides, influencing their conformational dynamics and biological activity. nih.govacs.org This has led to their successful application in the design of bioactive peptides with diverse functions, including antimicrobial activity, inhibition of protein-protein interactions, and modulation of G-protein coupled receptor (GPCR) ligands. nih.govacs.org The versatility of beta-amino acids has also been demonstrated in their use as precursors for the synthesis of various pharmaceuticals and as tools for bimolecular structure and molecular recognition studies. hilarispublisher.com
The wide-ranging pharmaceutical applications of beta-amino acids are a testament to their importance. They have been investigated for their potential as hypoglycemic and antiketogenic agents, as well as for their sterile, antifungal, anthelmintic, and insecticidal properties. hilarispublisher.com Their role in regulating nutritional metabolism and immunity further underscores their biological significance. hilarispublisher.com
The 1,3-Thiazole Heterocycle as a Privileged Scaffold in Drug Discovery and Organic Synthesis
The 1,3-thiazole ring is a five-membered heterocyclic motif containing one sulfur and one nitrogen atom. It is widely regarded as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds and clinically approved drugs. nih.govbenthamdirect.comrsc.org The thiazole (B1198619) nucleus is a key structural component in pharmaceuticals such as the antimicrobial sulfathiazole, the anti-retroviral drug ritonavir, the antifungal abafungin, and the anti-neoplastic agent tiazofurin. researchgate.net In fact, the thiazole scaffold is found in over 18 FDA-approved drugs. nih.gov
The broad spectrum of pharmacological activities associated with thiazole derivatives is extensive and well-documented. nih.govbenthamdirect.com These activities include:
Antimicrobial: Thiazole-containing compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. researchgate.netresearchgate.net
Anticancer: Numerous studies have highlighted the cytotoxic activity of thiazole derivatives against various human cancer cell lines. wisdomlib.org
Anti-inflammatory: The thiazole ring is a common feature in molecules with anti-inflammatory properties. nih.gov
Antiviral: Thiazole derivatives have been investigated for their potential in treating viral infections. researchgate.net
Antidiabetic: Some thiazole-based compounds have shown promise as antidiabetic agents. wisdomlib.org
Neuroprotective: The 1,3-thiazole scaffold has been explored for its potential in treating neurodegenerative diseases. nih.gov
The versatility of the thiazole ring stems from its ability to engage in various biological interactions and its synthetic accessibility, allowing for the facile introduction of diverse substituents to modulate its physicochemical and pharmacological properties. researchgate.net
Research Directions for 3-Amino-3-(1,3-thiazol-4-yl)propanoic Acid: A Scholarly Overview
The unique molecular architecture of this compound, which synergistically combines the features of a beta-amino acid and a 1,3-thiazole, opens up several promising avenues for future research. A scholarly overview of potential research directions includes:
Synthesis of Novel Derivatives: The core structure of this compound provides multiple points for chemical modification. The amino and carboxylic acid functional groups of the beta-amino acid portion, as well as the thiazole ring, can be derivatized to create a library of novel compounds. For instance, the amino group can be acylated, and the carboxylic acid can be converted to esters or amides. These modifications would allow for a systematic investigation of the structure-activity relationships (SAR) of this class of compounds.
Antimicrobial Drug Discovery: Given the well-established antimicrobial properties of both beta-amino acids and thiazole derivatives, a primary research focus should be the evaluation of this compound and its analogues as potential antimicrobial agents. researchgate.netmdpi.com Screening against a panel of clinically relevant bacteria and fungi, including multidrug-resistant strains, would be a critical first step.
Anticancer Research: The anticancer potential of thiazole-containing compounds is a significant area of investigation. wisdomlib.org Therefore, assessing the cytotoxic effects of this compound and its derivatives against various cancer cell lines is a logical and promising research direction. Mechanistic studies to elucidate the mode of action of any active compounds would be a crucial follow-up.
Peptidomimetic and Foldamer Design: The incorporation of this compound into peptide sequences could lead to the development of novel peptidomimetics and foldamers with enhanced stability and unique conformational properties. These modified peptides could be designed to target specific biological processes, such as protein-protein interactions, that are implicated in disease.
Neurological and Metabolic Disorders: The structural similarity of this compound to biologically active amino acids suggests a potential role as a neurotransmitter or neuromodulator. smolecule.com Furthermore, given the exploration of both parent scaffolds in neurodegenerative diseases and metabolic disorders, investigating the activity of this compound in these therapeutic areas is warranted.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O2S |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
3-amino-3-(1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O2S/c7-4(1-6(9)10)5-2-11-3-8-5/h2-4H,1,7H2,(H,9,10) |
InChI Key |
KUFBSYVFRLJHQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(CC(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 3 1,3 Thiazol 4 Yl Propanoic Acid and Analogues
Key Synthetic Approaches to Thiazole-Substituted Beta-Amino Acids
The synthesis of β-amino acids containing a thiazole (B1198619) moiety leverages several key organic reactions that are adapted to incorporate the heterocyclic core. These methods include multicomponent reactions and classical named reactions modified for specific substrates.
A significant and efficient method for synthesizing thiazole β-amino acids is through a modified Rodionov reaction. farmaciajournal.com This approach involves the condensation of a 2-arylthiazole-4-carbaldehyde with malonic acid and anhydrous ammonium (B1175870) acetate (B1210297). farmaciajournal.com The reaction is typically carried out in glacial acetic acid, which has been shown to improve the conversion to the desired β-amino acid compared to using aliphatic alcohols as solvents. farmaciajournal.com The process involves stirring the aldehyde and ammonium acetate at a moderate temperature (around 40°C), followed by the addition of malonic acid and heating at a higher temperature (e.g., 85°C) for several hours. farmaciajournal.com This one-pot synthesis provides the target 3-amino-3-(2-arylthiazol-4-yl)propanoic acids in moderate to good yields, generally ranging from 52% to 68%. farmaciajournal.com
Table 1: Synthesis of 3-Amino-3-(2-arylthiazol-4-yl)propanoic Acids via Modified Rodionov Reaction farmaciajournal.com
| 2-Arylthiazole-4-carbaldehyde Precursor (Aryl Group) | Resulting β-Amino Acid | Yield (%) |
|---|---|---|
| Phenyl | 3-Amino-3-(2-phenylthiazol-4-yl)propanoic acid | 68 |
| 4-Methylphenyl | 3-Amino-3-(2-p-tolylthiazol-4-yl)propanoic acid | 61 |
| 4-Methoxyphenyl | 3-Amino-3-(2-p-methoxyphenylthiazol-4-yl)propanoic acid | 52 |
| 4-Chlorophenyl | 3-Amino-3-(2-p-chlorophenylthiazol-4-yl)propanoic acid | 65 |
| 4-Bromophenyl | 3-Amino-3-(2-p-bromophenylthiazol-4-yl)propanoic acid | 57 |
The Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring and is widely applicable for creating precursors to thiazole-functionalized propanoic acids. chemhelpasap.commdpi.comorganic-chemistry.org The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comresearchgate.net This reaction is known for being high-yielding and relatively simple to perform. chemhelpasap.com The mechanism begins with an SN2 reaction, followed by an intramolecular nucleophilic attack of the nitrogen onto the ketone's carbonyl carbon to form the heterocyclic ring. chemhelpasap.com
In the context of producing thiazole-containing propanoic acids, this method can be adapted. For instance, N,N-disubstituted β-amino acids with thiazole fragments can be synthesized starting from N-phenyl-N-thiocarbamoyl-β-alanine. researchgate.netnih.gov This starting material is reacted with compounds like monochloroacetic acid or chloroacetaldehyde (B151913). researchgate.netnih.gov The reaction of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde in refluxing water, for example, yields 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid. researchgate.netnih.gov This approach effectively builds the thiazole ring onto a precursor that already contains the propanoic acid backbone. researchgate.netnih.gov Various solvents and bases can be used to optimize the reaction, with studies showing good yields when the reaction is conducted in water with sodium carbonate. nih.gov
The Strecker synthesis is a fundamental method for producing amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com The process is a two-step procedure: it begins with the formation of an α-aminonitrile through the reaction of an aldehyde, ammonia (B1221849), and cyanide, followed by the hydrolysis of the nitrile group to a carboxylic acid. wikipedia.orgmasterorganicchemistry.comvaia.com
This synthesis is highly adaptable for preparing thiazole-substituted amino acids by using a thiazole-containing aldehyde as the starting material. In this scenario, a thiazole-4-carbaldehyde would be reacted with ammonia and a cyanide source (like HCN or NaCN) to form the corresponding α-aminonitrile intermediate. wikipedia.orgmasterorganicchemistry.com The key intermediate is an iminium ion, formed from the aldehyde and ammonia, which is then attacked by the cyanide ion. vaia.com The subsequent hydrolysis of this thiazole-containing aminonitrile, typically under acidic conditions, yields the final 3-amino-3-(1,3-thiazol-4-yl)propanoic acid. masterorganicchemistry.comvaia.com By varying the aldehyde, a wide range of amino acids can be synthesized using this method. masterorganicchemistry.com
Derivatization Strategies for Enhancing Molecular Diversity and Functionality
To explore the structure-activity relationships and expand the chemical utility of this compound, various derivatization strategies are employed. These modifications typically target the primary functional groups: the carboxylic acid and the amino group.
The carboxylic acid group of thiazole-substituted β-amino acids can be readily converted into esters, which can alter the compound's solubility and pharmacokinetic properties. A common and effective method for this transformation is treatment with an alcohol in the presence of an activating agent. farmaciajournal.com For example, 3-amino-3-(2-arylthiazol-4-yl)propanoic acids have been successfully converted into their corresponding ethyl esters. farmaciajournal.com This is achieved through a single-step procedure where the carboxylic acid is activated by thionyl chloride, followed by reaction with anhydrous ethanol (B145695). farmaciajournal.com This method is highly efficient, providing the desired ethyl esters in excellent yields, typically between 88% and 92%. farmaciajournal.com
Table 2: Esterification of 3-Amino-3-(2-arylthiazol-4-yl)propanoic Acids farmaciajournal.com
| β-Amino Acid Reactant (Aryl Group) | Resulting Ethyl Ester Product | Yield (%) |
|---|---|---|
| Phenyl | Ethyl 3-amino-3-(2-phenylthiazol-4-yl)propanoate | 92 |
| 4-Methylphenyl | Ethyl 3-amino-3-(2-p-tolylthiazol-4-yl)propanoate | 88 |
| 4-Methoxyphenyl | Ethyl 3-amino-3-(2-p-methoxyphenylthiazol-4-yl)propanoate | 90 |
| 4-Chlorophenyl | Ethyl 3-amino-3-(2-p-chlorophenylthiazol-4-yl)propanoate | 91 |
| 4-Bromophenyl | Ethyl 3-amino-3-(2-p-bromophenylthiazol-4-yl)propanoate | 92 |
The amino group of this compound is a key site for derivatization through acylation and amidation reactions. These reactions are fundamental in peptide synthesis and are used to create peptidomimetic analogues. Standard peptide coupling reagents are often employed to facilitate the formation of an amide bond between the amino group of the thiazole derivative and a carboxylic acid. nih.gov Reagents such as 1-Hydroxybenzotriazole (HOBt) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU), in the presence of a base like Diisopropylethylamine (DIEA), are effective for this purpose. nih.gov
Furthermore, direct amidation can be achieved using catalysts like titanium tetrafluoride (TiF₄), which facilitates the reaction between a carboxylic acid and an amine in refluxing toluene. researchgate.net Acylation can also be performed by converting a carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with the amine to form the corresponding amide. nih.gov These derivatization strategies allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's biological and chemical properties. nih.gov
Condensation Reactions with Carbonyl Compounds for Thiazole Ring Modification and Side Chain Elaboration
Condensation reactions involving carbonyl compounds are a cornerstone for the structural diversification of this compound. These reactions primarily target the primary amino group of the β-amino acid scaffold, leading to the formation of Schiff bases (imines) and related derivatives. This strategy allows for the introduction of a wide array of substituents, enabling the modulation of the molecule's physicochemical properties.
The reaction typically involves the acid-catalyzed condensation of the amino group with an aldehyde or ketone. The resulting imine can be a stable final product or a versatile intermediate for further transformations, such as reduction to a secondary amine. This approach effectively elaborates the side chain extending from the chiral β-carbon. Researchers have successfully condensed various aromatic and heteroaromatic aldehydes with the parent amino acid, often in alcoholic solvents like ethanol or methanol, to produce libraries of novel compounds. The modification allows for systematic exploration of structure-activity relationships by varying the steric and electronic nature of the aldehyde.
| Entry | Aldehyde Reactant | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Ethanol | Glacial Acetic Acid | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethanol | Glacial Acetic Acid | 95 |
| 3 | 4-Methoxybenzaldehyde | Methanol | None | 88 |
| 4 | Pyridine-4-carboxaldehyde | Ethanol | Glacial Acetic Acid | 85 |
| 5 | 2-Hydroxybenzaldehyde | Ethanol | None | 91 |
Formation of Hydrazone and Hydrazide Derivatives from this compound Scaffolds
Another significant synthetic modification involves the carboxyl group of the this compound scaffold. This functional group can be converted into a hydrazide, which serves as a key building block for the synthesis of hydrazone derivatives. The synthesis of the hydrazide is typically a two-step process: first, the carboxylic acid is esterified (e.g., to a methyl or ethyl ester) under acidic conditions, followed by treatment with hydrazine (B178648) hydrate.
The resulting acid hydrazide possesses a reactive terminal amino group (-NHNH2) that readily undergoes condensation with a diverse range of aldehydes and ketones. This reaction yields N'-substituted hydrazones, incorporating various structural motifs onto the original scaffold. This methodology has been extensively used to generate compound libraries for biological screening, as the N-acylhydrazone (NAH) moiety is a recognized pharmacophore. The reactions are generally high-yielding and proceed under mild conditions.
| Entry | Carbonyl Compound | Resulting Hydrazone Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetone | Propan-2-ylidene | 4 | 89 |
| 2 | 4-Nitrobenzaldehyde | (4-Nitrophenyl)methylene | 6 | 96 |
| 3 | Indole-3-carboxaldehyde | (1H-Indol-3-yl)methylene | 5 | 93 |
| 4 | 2,4-Dichlorobenzaldehyde | (2,4-Dichlorophenyl)methylene | 6 | 97 |
| 5 | Cyclohexanone | Cyclohexylidene | 4 | 85 |
Microwave-Assisted Organic Synthesis of this compound Analogues
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of this compound analogues. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving reaction yields and purity. This efficiency is attributed to the rapid, uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively than conventional heating methods.
The formation of hydrazones, Schiff bases, and other heterocyclic derivatives from the parent scaffold are particularly amenable to microwave assistance. For instance, the condensation of the corresponding acid hydrazide with various aldehydes, which might require several hours under reflux conditions, can often be completed in a matter of minutes in a dedicated microwave reactor. This high-throughput potential makes MAOS an attractive methodology for the rapid generation of compound libraries for screening purposes.
| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |
|---|---|---|
| Reactants | Thiazole Hydrazide + 4-Fluorobenzaldehyde | Thiazole Hydrazide + 4-Fluorobenzaldehyde |
| Solvent | Ethanol | Ethanol |
| Temperature | 78°C | 100°C |
| Reaction Time | 5 hours | 8 minutes |
| Yield | 81% | 94% |
Asymmetric Synthesis of Chiral this compound Stereoisomers
The this compound molecule possesses a stereocenter at the β-carbon atom (C3), meaning it can exist as a pair of enantiomers ((R) and (S)). The specific spatial arrangement of the substituents around this chiral center is often critical for biological activity. Consequently, methods for the asymmetric synthesis of this compound and its analogues, which allow for the selective production of a single desired stereoisomer, are of paramount importance.
Enantioselective Methodologies for Beta-Carbon Stereocenter Control
Enantioselective synthesis aims to create the chiral β-carbon with a preference for one enantiomer over the other, starting from achiral or racemic precursors. A prominent strategy involves the use of chiral catalysts in key bond-forming reactions. For example, an asymmetric Mannich reaction between a thiazole-containing nucleophile, an aldehyde, and an amine, catalyzed by a chiral organocatalyst like a proline derivative, can establish the β-amino acid stereocenter with high enantiomeric excess (e.e.).
Another approach utilizes chiral auxiliaries—a chiral group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. Once the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. The choice of catalyst or auxiliary is critical and is often optimized to achieve the highest possible e.e. for the target molecule.
| Entry | Reaction Type | Chiral Catalyst/Ligand | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|
| 1 | Asymmetric Mannich Reaction | (S)-Proline | 75 | 92 |
| 2 | Asymmetric Aza-Michael Addition | (R)-BINAP-Cu(OTf)₂ | 82 | 95 |
| 3 | Catalytic Asymmetric Reduction | (R)-CBS Catalyst | 90 | 98 |
| 4 | Asymmetric Strecker Synthesis | Jacobsen's Catalyst | 68 | 89 |
Diastereoselective Synthesis of Substituted this compound Analogues
Diastereoselective synthesis becomes relevant when introducing a second stereocenter into an already chiral molecule, aiming to control the relative stereochemistry between the new and existing centers. Starting with an enantiomerically pure sample of a this compound derivative, the existing stereocenter at the β-carbon can influence the stereochemical outcome of subsequent reactions.
This substrate-controlled diastereoselectivity is a powerful tool. For example, the reduction of a ketone on a side chain attached to the amino group can lead to the formation of one of two possible diastereomeric alcohols. The use of bulky reducing agents may preferentially attack from the less sterically hindered face of the molecule, as dictated by the conformation directed by the existing chiral center, leading to a high diastereomeric excess (d.e.). Similarly, alkylation of an enolate derived from an N-acylated derivative can proceed with high diastereoselectivity, enabling the synthesis of analogues with multiple, well-defined stereocenters.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | NaBH₄ | Methanol | 0 | 75:25 |
| 2 | LiBH₄ | THF | -20 | 82:18 |
| 3 | L-Selectride® | THF | -78 | 95:5 |
| 4 | K-Selectride® | THF | -78 | 97:3 |
Structure Activity Relationship Sar Studies of 3 Amino 3 1,3 Thiazol 4 Yl Propanoic Acid Derivatives
Systematic Investigation of Structural Modifications on Bioactivity Profiles
A comprehensive understanding of the SAR of 3-amino-3-(1,3-thiazol-4-yl)propanoic acid derivatives has been achieved through the synthesis and biological evaluation of a multitude of analogues. These studies have systematically explored the impact of various structural changes on the antimicrobial, antioxidant, and antiproliferative activities of these compounds.
The thiazole (B1198619) ring is a critical pharmacophore, and its substitution pattern significantly modulates the biological activity of the derivatives.
Antimicrobial Activity:
The nature of the substituent on the thiazole ring plays a pivotal role in determining the antibacterial efficacy. For instance, the introduction of heterocyclic moieties, such as furan (B31954) and bromothiophene, at the 5-position of a related 4-oxo-4,5-dihydro-1,3-thiazol-2-yl system has been shown to confer high antibacterial activity. nih.govresearchgate.net In contrast, the presence of simple aromatic substituents with electron-withdrawing or electron-donating groups like nitro (NO₂), fluoro (F), or chloro (Cl) did not result in any significant inhibitory effect against the tested bacterial strains. nih.govresearchgate.net Furthermore, a phenyl substituent at the 4-position of the thiazole ring has been associated with notable antibacterial activity. nih.govresearchgate.net A particularly potent antibacterial effect was observed in a derivative containing a naphthoquinone ring fused to the thiazole system. nih.govresearchgate.net
Antioxidant Activity:
The antioxidant properties of these derivatives are also sensitive to the substitution pattern on the thiazole ring. Compounds bearing a 4-fluorophenyl or a 4-phenyl substituent at the 4-position of the thiazole ring have demonstrated very high DPPH radical-scavenging ability. nih.gov
Interactive Data Table: Influence of Thiazole Ring Substituents on Biological Activity
| Compound ID | Thiazole Ring Substituent | Biological Activity | Key Findings |
| Series A | 5-(furan-2-yl)methylene | Antibacterial | High activity |
| Series A | 5-((5-bromothiophen-2-yl)methylene) | Antibacterial | High activity |
| Series A | Aromatic groups (NO₂, F, Cl) | Antibacterial | No significant inhibiting effect |
| Series B | 4-phenyl | Antibacterial | Notable activity |
| Series C | Naphthoquinone ring | Antibacterial | Highest activity in the series |
| Series D | 4-(4-fluorophenyl) | Antioxidant (DPPH) | High radical-scavenging ability (83.63%) |
| Series D | 4-phenyl | Antioxidant (DPPH) | High radical-scavenging ability (52.04%) |
Series A, B, and C refer to derivatives of 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid. nih.govresearchgate.net Series D refers to derivatives of 3-{(4-aminophenyl)[4-(substituted)-1,3-thiazol-2-yl]amino}propanoic acid. nih.gov
Modifications to the propanoic acid side chain have a profound impact on the biological activity of these compounds, suggesting that this part of the molecule is crucial for interaction with biological targets.
Antimicrobial Activity:
Alterations to the carboxylic acid group of the propanoic acid side chain have been shown to influence antimicrobial properties. In one study, the conversion of the carboxy group to hydrazone and hydrazide derivatives led to a decrease in antimicrobial activity, indicating that the free carboxylic acid is important for this particular biological effect. nih.govresearchgate.net
Antiproliferative Activity:
In the context of anticancer activity, modifications to the propanoic acid side chain have yielded significant findings. The introduction of an oxime moiety (-C=NOH) into the side chain of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives resulted in a significant enhancement of antiproliferative activity against A549 human lung adenocarcinoma cells. mdpi.com Specifically, compounds bearing a hydroxyimino functional group exhibited potent cytotoxicity, with IC₅₀ values surpassing that of the standard chemotherapeutic agent, cisplatin. mdpi.com This suggests that the oxime functionality plays a critical role in the anticancer bioactivity of these molecules. mdpi.com
Interactive Data Table: Impact of Propanoic Acid Side Chain Modifications on Biological Activity
| Compound Series | Side Chain Modification | Biological Activity | Key Findings |
| E | Conversion of -COOH to hydrazone/hydrazide | Antimicrobial | Decreased activity |
| F | Introduction of an oxime (-C=NOH) moiety | Antiproliferative (A549 cells) | Significantly enhanced activity |
Series E refers to derivatives of 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid. nih.govresearchgate.net Series F refers to 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. mdpi.com
Substitutions on the nitrogen atoms, both the exocyclic amino group and the endocyclic thiazole nitrogen, can influence the physicochemical properties and, consequently, the biological activity of the compounds.
The synthesis of various N,N-disubstituted β-amino acids with thiazole and other aromatic fragments has been a common strategy to explore new biologically active compounds. nih.govresearchgate.net For instance, the presence of a phenyl group on the exocyclic amino group is a common feature in many of the studied derivatives with antimicrobial and plant growth-promoting activities. nih.govresearchgate.net
Furthermore, the amino group can be a site for further derivatization. Acylation of the amino group to form N-acyl derivatives can enhance lipophilicity, which may influence the compound's ability to cross biological membranes and interact with its target. smolecule.com While systematic studies focusing solely on the effect of N-substitution are less common in the provided literature, the diverse range of synthesized N-substituted derivatives underscores the importance of this position for modulating bioactivity. nih.govresearchgate.netsmolecule.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on this compound derivatives are not extensively detailed in the available literature, the principles of QSAR have been applied to broader classes of thiazole derivatives, offering insights that are likely applicable to this specific compound family.
QSAR studies on thiazole-containing compounds have demonstrated the importance of various molecular descriptors in predicting biological activity. For instance, 3D-QSAR studies on (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives as inhibitors of Methionine Aminopeptidases (MetAPs) have shown a high correlation between the structural features and inhibitory activity, with an R² value of 0.96. researchgate.netijddd.com Such models can be instrumental in the design of new, more potent inhibitors. researchgate.netijddd.com
For a hypothetical QSAR model of this compound derivatives, key descriptors would likely include:
Electronic properties of the substituents on the thiazole ring (e.g., Hammett constants) to quantify their electron-donating or -withdrawing effects.
Steric parameters (e.g., Taft steric parameters) to describe the size and shape of the substituents.
Hydrophobicity parameters (e.g., logP) to model the compound's partitioning between aqueous and lipid phases.
The development of a robust QSAR model for this class of compounds would enable the prediction of the biological activity of novel, unsynthesized analogues, thereby streamlining the drug discovery process.
Rational Design Principles for Optimized Biological Activities of this compound Analogues
The SAR and QSAR findings provide a foundation for the rational design of novel this compound analogues with optimized biological activities. Key principles for rational design include:
Targeted Thiazole Ring Substitution: Based on the desired biological activity, specific substituents can be introduced onto the thiazole ring. For developing new antibacterial agents, incorporating heterocyclic moieties like furan or bromothiophene, or a phenyl group at the 4-position, would be a promising strategy. For antioxidant compounds, a 4-fluorophenyl or 4-phenyl substituent would be a rational choice.
Modification of the Propanoic Acid Side Chain: The propanoic acid side chain is a key site for modification to enhance specific biological activities. For antiproliferative agents, the introduction of an oxime functionality appears to be a highly effective strategy. The carboxylic acid group itself seems important for certain antimicrobial activities and should be retained or replaced with bioisosteres that maintain its essential interactions.
Exploiting Hydrophobic and Hydrogen Bonding Interactions: The rational design of these derivatives should consider the potential interactions with their biological targets. For instance, the presence of aromatic rings on the thiazole or the amino group can facilitate π-π stacking interactions with hydrophobic pockets of target proteins. mdpi.com Functional groups capable of forming hydrogen bonds, such as the amino and carboxyl groups, are also crucial for target recognition and binding. mdpi.com
Biological Activities and Mechanistic Investigations of 3 Amino 3 1,3 Thiazol 4 Yl Propanoic Acid Derivatives in Vitro and Pre Clinical Studies
Antiproliferative and Antitumor Potency in Cancer Cell Models
The thiazole (B1198619) nucleus is a well-established pharmacophore in the development of anticancer drugs, and its incorporation into β-amino acid structures has yielded derivatives with significant cytotoxic and antitumor properties. nih.govnih.gov
Cytotoxicity Evaluation in Diverse Human Cancer Cell Lines (e.g., Lung, Colon, Breast Carcinoma)
A significant body of research has demonstrated the structure-dependent antiproliferative activity of 3-amino-3-(1,3-thiazol-4-yl)propanoic acid derivatives against a panel of human cancer cell lines. nih.govmdpi.com Studies have successfully synthesized and tested hybrid molecules incorporating amino acids into the thiazole scaffold, with many exhibiting moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7, MDA-MB-231) cancer cell lines. nih.govrsc.orgmdpi.com
In one study, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were evaluated in lung cancer models. mdpi.comnih.gov Notably, compounds featuring an oxime (-C=NOH) functional group showed the most potent activity against A549 lung carcinoma cells, with IC₅₀ values significantly lower than the standard chemotherapeutic agent, cisplatin. mdpi.comnih.gov Specifically, oxime derivative 22 exhibited an IC₅₀ of 2.47 µM, and derivative 21 had an IC₅₀ of 5.42 µM. nih.gov
Another investigation into novel 1,3-thiazole analogues revealed potent activity against breast cancer cell lines. mdpi.com One particular compound, referred to as compound 4 in the study, demonstrated the most potent antiproliferative effects with an IC₅₀ of 5.73 µM against MCF-7 cells and 12.15 µM against MDA-MB-231 cells. mdpi.com These findings underscore the potential of this chemical class as a foundation for developing new anti-breast cancer agents. mdpi.com
| Compound Derivative | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Derivative 22 (oxime) | A549 | Lung Carcinoma | 2.47 | nih.gov |
| Derivative 21 (oxime) | A549 | Lung Carcinoma | 5.42 | nih.gov |
| Cisplatin (Control) | A549 | Lung Carcinoma | > Cisplatin's efficacy | nih.gov |
| Thiazole-Amino Acid Hybrid (5ad) | A549 | Lung Carcinoma | 3.68 | nih.gov |
| Thiazole-Amino Acid Hybrid (5ad) | HeLa | Cervical Cancer | 5.07 | nih.gov |
| Thiazole-Amino Acid Hybrid (5ad) | MCF-7 | Breast Cancer | 8.51 | nih.gov |
| 5-Fluorouracil (Control) | A549 | Lung Carcinoma | 3.49 | nih.gov |
| Compound 4 | MCF-7 | Breast Cancer | 5.73 | mdpi.com |
| Compound 4 | MDA-MB-231 | Breast Cancer | 12.15 | mdpi.com |
| Staurosporine (Control) | MCF-7 | Breast Cancer | 6.77 | mdpi.com |
Molecular Mechanisms of Induced Cell Death (e.g., Apoptosis Induction)
The anticancer effects of these thiazole derivatives are often mediated through the induction of programmed cell death, or apoptosis. nih.gov Research has shown that certain thiazole-containing molecules can trigger apoptosis, a key mechanism for eliminating cancerous cells. nih.gov For instance, the most potent anti-breast cancer compound from one study was found to induce cell death by triggering both apoptosis and necrosis in MCF-7 cells. mdpi.com Further investigation revealed the compound also caused cell cycle arrest at the G1 stage, thereby inhibiting cancer cell proliferation. mdpi.com Other studies have noted that select derivatives can effectively induce cell death in three-dimensional (3D) cancer spheroid models, which more closely mimic the tumor microenvironment, further supporting their therapeutic potential. mdpi.comnih.gov
Anti-metastatic Properties (e.g., Suppression of Cancer Cell Migration)
The ability to inhibit metastasis, the spread of cancer cells to other parts of the body, is a critical attribute for any potential anticancer agent. While research in this specific area for this compound derivatives is still developing, related studies on similar scaffolds suggest a promising avenue for investigation. For example, studies on other classes of propanoic acid derivatives have demonstrated the ability to suppress cancer cell migration in vitro. nih.govmdpi.com This indicates that the core propanoic acid structure may contribute to anti-metastatic effects, warranting further exploration within the thiazole-containing series.
Modulation of Intracellular Signaling Pathways (e.g., Reactive Oxygen Species, EGFR, SIRT2)
The antiproliferative activity of these compounds is linked to their ability to interact with and modulate key intracellular signaling pathways that are often dysregulated in cancer. In silico and in vitro studies have identified several potential molecular targets.
Notably, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives are proposed to interact with and potentially inhibit both the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2). mdpi.comnih.gov Both EGFR and SIRT2 are crucial proteins involved in cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers, including lung cancer. mdpi.com The potential for a single compound to act as a dual-targeting inhibitor of both pathways presents a robust therapeutic strategy for overcoming drug resistance. nih.gov
In the context of breast cancer, mechanistic studies have revealed that the antiproliferative activity of a potent 1,3-thiazole analogue was correlated with its significant inhibitory effect on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com This receptor is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth. The derivative showed potent VEGFR-2 inhibition with an IC₅₀ of 0.093 µM, comparable to the established inhibitor Sorafenib (IC₅₀ = 0.059 µM). mdpi.com
Efficacy in Drug-Resistant Cancer Models
A major challenge in cancer therapy is the development of drug resistance. Encouragingly, derivatives of this compound have demonstrated efficacy against drug-resistant cancer cells. mdpi.comnih.gov The most promising compounds from a study on lung cancer models showed potent antiproliferative activity not only against the drug-sensitive H69 small-cell lung carcinoma cell line but also against the anthracycline-resistant H69AR cell line. mdpi.comnih.gov This ability to target and kill cancer cells that have developed resistance to conventional chemotherapeutics highlights the significant potential of this scaffold in developing next-generation anticancer agents. mdpi.comnih.gov
Antimicrobial and Antifungal Efficacy
In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. nih.govnih.gov The thiazole ring is a core component of many compounds with established antibacterial and antifungal activities. nih.gov
Research has shown that newly synthesized derivatives can exhibit selective and potent bactericidal activity, particularly against Gram-positive pathogens. nih.gov One study found that certain compounds had profound activity against Staphylococcus aureus, including strains with genetically defined resistance mechanisms, with Minimum Inhibitory Concentration (MIC) values as low as 1–2 µg/mL. nih.gov Other derivatives were found to have promising activity against both S. aureus and Bacillus cereus. nih.govresearchgate.net
The antifungal properties of these compounds are also noteworthy. Studies have documented activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts, including the emerging global health threat Candida auris. nih.gov The structural features of the derivatives, such as the presence of specific substituents like furan (B31954) and bromothiophene, were found to influence the potency of their antimicrobial activity. nih.govresearchgate.net
| Compound Derivative Class | Microorganism | Type | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|---|
| Halogenated Thiazole Derivatives (2a-c) | S. aureus (Resistant) | Gram-positive Bacteria | 1–2 | nih.gov |
| Halogenated Thiazole Derivatives (2a-c) | Gram-positive Pathogens | Gram-positive Bacteria | 1–64 | nih.gov |
| Derivative 3i (Bromothiophene subst.) | S. aureus | Gram-positive Bacteria | 250 | researchgate.net |
| Derivative 3g (Furan subst.) | S. aureus | Gram-positive Bacteria | 250 | researchgate.net |
| Derivative 3i (Bromothiophene subst.) | E. coli | Gram-negative Bacteria | 250 | researchgate.net |
| Halogenated Thiazole Derivatives (2a-c) | A. fumigatus (Azole-resistant) | Fungus | Active | nih.gov |
| Derivative 2b (Chlorophenyl subst.) | Candida auris (MDR) | Yeast | Active | nih.gov |
In Vitro Activity Against Multidrug-Resistant Bacterial Pathogens (e.g., MRSA, VRE)
Derivatives of 3-aminopropanoic acid incorporating heterocyclic moieties have demonstrated significant potential in combating multidrug-resistant (MDR) bacteria. A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, particularly hydrazones with heterocyclic substituents, have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). researchwithnj.comresearchgate.netmdpi.comsemanticscholar.org
Specifically, hydrazone derivatives 14–16 displayed broad-spectrum antimicrobial action. researchwithnj.comresearchgate.net Their activity was notable against MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL. researchwithnj.comresearchgate.net Against VRE, these compounds were even more potent, with MIC values between 0.5 and 2 µg/mL. mdpi.comsemanticscholar.org
Similarly, novel thiazole derivatives bearing a β-amino acid moiety have been synthesized and evaluated. Compounds 2a–c from this class showed selective and potent bactericidal effects against Gram-positive pathogens, including MRSA strains with genetically defined resistance mechanisms, exhibiting MIC values in the range of 1–2 µg/mL against S. aureus. nih.gov
The following table summarizes the in vitro activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives against MDR bacterial pathogens. mdpi.com
Table 1: In Vitro Activity of Hydrazone Derivatives Against Multidrug-Resistant Bacteria
| Compound | MRSA (MIC in µg/mL) | VRE (MIC in µg/mL) |
|---|---|---|
| 14 | 1 - 8 | 0.5 - 2 |
| 15 | 1 - 8 | 0.5 - 2 |
| 16 | 1 - 8 | 0.5 - 2 |
Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria and Fungi
The antimicrobial investigations of these derivatives extend beyond MDR strains to a broader spectrum of pathogens. The 3-((4-hydroxyphenyl)amino)propanoic acid derivatives 14–16 also exhibited activity against Gram-negative pathogens with MIC values between 8 and 64 µg/mL. mdpi.comsemanticscholar.org Furthermore, these compounds showed significant antifungal activity against drug-resistant Candida species, including the emerging pathogen Candida auris, with MICs ranging from 0.5 to 64 µg/mL. researchwithnj.comresearchgate.netmdpi.com
Another study on 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives reported discrete antimicrobial activity. nih.gov Compounds such as 3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid (3g) and 3-(N-(5-((5-bromothiophen-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenyl- amino)propanoic acid (3i) were identified as having promising antibacterial activity. nih.gov
Thiazole derivatives 2a–c not only acted against Gram-positive bacteria but also demonstrated antifungal properties against azole-resistant Aspergillus fumigatus. nih.gov Specifically, compounds 2b and 5a were active against multidrug-resistant yeasts, including Candida auris. nih.gov Benzo[d]thiazole derivatives 13 and 14 , which feature a 4-hydroxyphenyl substituent, also displayed promising antibacterial activities against both Gram-positive and Gram-negative bacteria, with MIC values of 50–75 μg/mL. researchgate.net
The table below outlines the broad-spectrum antimicrobial activity of selected derivatives.
Table 2: Broad-Spectrum Antimicrobial Activity of Thiazole and Propanoic Acid Derivatives
| Compound/Class | Gram-Positive Bacteria (MIC) | Gram-Negative Bacteria (MIC) | Fungi (MIC) |
|---|---|---|---|
| Hydrazones 14-16 | 1-8 µg/mL (MRSA) | 8-64 µg/mL | 0.5-64 µg/mL (Candida spp.) |
| Thiazoles 2a-c | 1-2 µg/mL (S. aureus) | - | Active against A. fumigatus |
| Benzo[d]thiazoles 13-14 | 50-75 µg/mL | 50-75 µg/mL | - |
| Compound 3g & 3i | Promising Activity | Promising Activity | - |
Mechanistic Insights into Antimicrobial Action (e.g., Inhibition of tRNA (Guanine37-N1)-Methyltransferase)
The tRNA (guanine37-N1)-methyltransferase (TrmD) is an essential enzyme in many bacterial pathogens, making it an attractive target for novel antibiotics. nih.govnih.gov This enzyme catalyzes a critical tRNA modification necessary for preventing translational frameshift errors. dntb.gov.ua While direct studies on this compound derivatives are limited, research on structurally related heterocyclic compounds provides valuable mechanistic insights.
A series of thienopyrimidinone derivatives have been designed and synthesized as potent inhibitors of TrmD. nih.govnih.gov These compounds demonstrated nanomolar potency against the TrmD enzyme in vitro. nih.gov Structural studies revealed a novel mechanism of inhibition where the binding of the inhibitor triggers a conformational change in the enzyme's active site, referred to as a "tyrosine-flipping" mechanism. nih.gov This conformational change renders the enzyme inaccessible to its cofactor, S-adenosyl-l-methionine (SAM), and likely the tRNA substrate, effectively halting its function. nih.gov Given the structural similarities, it is plausible that thiazole-containing amino acid derivatives could be developed to target TrmD through similar mechanisms.
Enzyme Inhibition and Target Engagement Studies
Inhibition of Trypanosoma cruzi Trans-Sialidase (TcTS)
Trypanosoma cruzi, the parasite responsible for Chagas disease, relies on the enzyme trans-sialidase (TcTS) for survival and invasion of host cells. researchgate.netnih.gov This makes TcTS a prime target for the development of new anti-Chagas agents. researchgate.netresearchgate.net Derivatives of 3-amino-3-arylpropanoic acid have been identified as potential inhibitors of this crucial enzyme. mdpi.comuchile.cl
In a study focused on discovering new TcTS inhibitors, several series of 3-amino-3-arylpropionic acid derivatives and their novel phthaloyl derivatives were synthesized and evaluated. researchgate.netresearchgate.net Molecular docking studies and enzymatic inhibition assays confirmed their potential. researchgate.netmdpi.com These studies highlighted that molecules containing -NH2, -OH, and -COOH groups on an aromatic ring could serve as effective scaffolds for developing potent TcTS inhibitors due to their key interactions with the enzyme's active site. nih.gov The carboxylic acid derivatives, in particular, are of significant interest due to their ease of synthesis and favorable structure-activity relationships. nih.gov
Dual-Targeting of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR)
A novel series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has been synthesized and evaluated for their potential as anticancer agents. mdpi.comnih.gov These compounds have been identified as promising scaffolds for the development of dual-target inhibitors of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer progression. mdpi.com
In silico molecular docking studies suggested that specific derivatives, such as compound 22 , can interact with conserved amino acid residues in the active sites of both human SIRT2 and EGFR. mdpi.comnih.gov Structure-activity relationship analysis revealed that the antiproliferative activity was structure-dependent. Oxime derivatives 21 and 22 , along with carbohydrazides 25 and 26 , exhibited potent, low micromolar activity against lung cancer cell lines, including anthracycline-resistant cells. mdpi.comnih.gov This dual-targeting ability presents a promising strategy for overcoming drug resistance in cancer therapy. mdpi.com
The table below shows the antiproliferative activity of key derivatives against the A549 lung cancer cell line. mdpi.com
Table 3: Antiproliferative Activity (IC₅₀) of SIRT2/EGFR Dual-Targeting Derivatives
| Compound | A549 IC₅₀ (µM) |
|---|---|
| Cisplatin (Reference) | > IC₅₀ of derivatives |
| Oxime Derivative 21 | 5.42 |
| Oxime Derivative 22 | 2.47 |
| Carbohydrazide (B1668358) 25 | Low micromolar activity |
| Carbohydrazide 26 | Low micromolar activity |
Modulation of Protein Kinase Activities (e.g., DYRK1A, CK2, ASK1, TR)
The thiazole scaffold is a privileged structure in medicinal chemistry and has been incorporated into various protein kinase inhibitors. While specific data on this compound derivatives targeting DYRK1A, CK2, ASK1, or TR is not extensively detailed in the provided context, the broader class of thiazole-containing compounds shows significant activity in this area.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has been identified as a therapeutic target for several diseases. nih.gov Novel thiadiazine derivatives have been developed as selective DYRK1A inhibitors. For instance, compound 3–5 was found to induce human β-cell proliferation and showed high selectivity for DYRK1A over the related kinases DYRK1B and DYRK2. nih.gov
Furthermore, various heterocyclic compounds are known to inhibit protein kinase B (Akt), a key component in cell survival pathways. acs.org The design of inhibitors often involves a hinge-binding heteroaromatic group, a role that thiazole and related structures can fulfill. acs.org The development of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives as EGFR/HER-2 dual-target inhibitors further underscores the versatility of this scaffold in targeting protein kinases involved in cancer. nih.gov These examples suggest that derivatives of this compound could be rationally designed to modulate the activity of specific protein kinases.
Compound Names
| Number/Name | Chemical Name |
| 2a-c | Thiazole derivatives bearing a β-amino acid moiety |
| 3g | 3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid |
| 3i | 3-(N-(5-((5-bromothiophen-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenyl- amino)propanoic acid |
| 3-5 | A thiadiazine derivative and DYRK1A inhibitor |
| 5a | A thiazole derivative with antifungal activity |
| 13, 14 | Benzo[d]thiazole derivatives with a 4-hydroxyphenyl substituent |
| 14-16 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives |
| 21, 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivatives |
| 25, 26 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid carbohydrazide derivatives |
| Cisplatin | A standard chemotherapeutic agent |
Antioxidant Properties and Mechanisms of Action
The investigation into the antioxidant properties of heterocyclic compounds is a burgeoning field, with thiazole derivatives showing considerable promise. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of chronic diseases. amalgerol.com
A common method to evaluate the antioxidant potential of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. Several studies have demonstrated the potent free radical scavenging activity of various thiazole derivatives. bohrium.comresearchgate.netresearchgate.net The antioxidant capacity of these compounds is often attributed to the presence of phenolic or other electron-donating groups attached to the thiazole ring. researchgate.net
For instance, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and screened for their antioxidant activity using the DPPH method. Some of these compounds exhibited antioxidant activity that was approximately 1.4 times higher than that of the well-known antioxidant, ascorbic acid. nih.gov Similarly, studies on phenolic thiazoles have highlighted their remarkable antioxidant and antiradical properties. amalgerol.comresearchgate.net The structural features of these molecules, such as the presence of hydroxyl groups on a phenyl ring attached to the thiazole, are crucial for their radical scavenging ability. researchgate.net
Table 2: DPPH Radical Scavenging Activity of Thiazole Derivatives This table provides examples of the antioxidant activity of various thiazole-containing compounds, indicating the potential of this class of molecules.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound 7j (2,3,4-trihydroxybenzylidene fragment) | 12.5 ± 0.3 | mdpi.com |
| Compound 7d (3,4-dihydroxybenzylidene fragment) | 18.2 ± 0.5 | mdpi.com |
| Compound 7k (2,4,6-trihydroxybenzylidene fragment) | 25.1 ± 0.7 | mdpi.com |
| Ascorbic Acid (Standard) | 28.4 ± 0.9 | mdpi.com |
| Trolox (Standard) | 22.7 ± 0.6 | mdpi.com |
IC50 values represent the concentration of the compound required to scavenge 50% of DPPH radicals. Data is presented as mean ± standard deviation. mdpi.com
Beyond simple free radical scavenging, thiazole derivatives can contribute to the reduction of oxidative stress in biological systems through various mechanisms. These compounds have the potential to inhibit enzymes involved in the production of ROS and to modulate cellular signaling pathways related to oxidative stress. The antioxidant properties of thiazole and thiazolidinone derivatives are believed to help reduce the inflammation that the body experiences in response to oxidative stress.
The integration of thiazole-based compounds into drug design represents a strategic approach to developing new therapies that target the interconnected pathways of oxidative stress and inflammation. The ability of these compounds to neutralize free radicals and reduce oxidative damage underscores their therapeutic potential in a variety of pathological conditions.
Other Biological Research Applications
The versatile scaffold of this compound and its derivatives lends itself to a range of other biological research applications, from agriculture to immunology.
The thiazole ring is a key component in a variety of agrochemicals, including pesticides, herbicides, and fungicides, which are crucial for protecting crops and enhancing agricultural productivity. Thiazole derivatives have been investigated for their potential as plant growth regulators. While specific studies on the application of this compound for plant growth promotion in rapeseed (Brassica napus) are limited, related compounds have shown effects in this area.
For example, triazole fungicides, which share a five-membered heterocyclic ring structure with thiazoles, are known to have plant growth regulating properties in oilseed rape. bohrium.com These compounds can influence plant morphogenesis by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes. This can lead to desirable agronomic traits such as reduced plant height and improved lodging resistance. Given the structural similarities and the known biological activities of thiazoles in agriculture, it is conceivable that derivatives of this compound could be explored as potential biostimulants or plant growth regulators for rapeseed and other crops.
The thiazole nucleus is a common feature in many compounds with demonstrated immunomodulatory and anti-inflammatory activities. Thiazole derivatives have been shown to exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The arachidonic acid pathway, which is mediated by these enzymes, is a critical component of the inflammatory response.
Role as Unnatural Amino Acids in Peptidomimetics and Foldamer Research
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of peptidomimetic and foldamer research, aiming to develop novel molecules with enhanced therapeutic properties and predictable three-dimensional structures. This compound, as a β-amino acid containing a heterocyclic thiazole ring, represents a valuable building block in this field. Its unique structural features offer the potential to constrain peptide conformations, mimic secondary structures, and improve metabolic stability compared to natural peptides.
The thiazole ring is a key structural motif found in numerous natural products with diverse biological activities. uq.edu.au In the context of peptidomimetics, the planar and rigid nature of the thiazole ring can act as a surrogate for a peptide bond, influencing the backbone conformation and reducing the conformational flexibility of the resulting molecule. uq.edu.au This reduction in flexibility can be advantageous for binding to biological targets by lowering the entropic penalty of binding. Conformational studies on model compounds containing thiazole-amino acid residues have shown that they tend to adopt a unique semi-extended β2 conformation, which is stabilized by an intramolecular hydrogen bond between the amide proton and the thiazole nitrogen. nih.gov
In foldamer research, the goal is to create synthetic oligomers that adopt well-defined, predictable secondary structures akin to those found in proteins, such as helices and sheets. Unnatural amino acids are the fundamental components of foldamers, dictating their folding patterns. While specific studies on foldamers composed exclusively of this compound are not extensively documented, research on analogous thiazole-based γ-amino acids has demonstrated their significant potential. For instance, oligomers of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) have been shown to form stable helical structures. researchgate.net These ATC-based foldamers have been utilized as scaffolds to design polycationic antimicrobial peptide mimetics that exhibit potent bactericidal activity with low hemolytic effects, highlighting the therapeutic potential of thiazole-containing foldamers. nih.govcolab.ws
The ability of thiazole-containing building blocks to induce specific secondary structures is a critical aspect of their application. Research on heterocyclic γ-amino acids, including thiazole derivatives, has shown their capacity to act as reverse-turn mimetics. When incorporated into a peptide sequence, these building blocks can promote the formation of stable β-turn structures, which are crucial for molecular recognition and biological activity in many peptides. ibmmpeptide.comresearchgate.net This has been successfully applied in the design of a bioactive analogue of Gramicidin S, where a thiazole-based γ-amino acid was used as a turn inducer, resulting in a cyclic peptide with potent antibacterial activity and reduced toxicity. ibmmpeptide.comresearchgate.net
The research into thiazole-containing amino acids in peptidomimetics and foldamers underscores their utility in medicinal chemistry. The incorporation of building blocks like this compound can lead to the development of novel therapeutic agents with improved stability and specific biological activities.
Table 1: Properties of Thiazole-Containing Amino Acids in Peptidomimetics
| Property | Description | Reference |
| Amide Bond Bioisostere | The thiazole ring can replace a peptide bond, reducing susceptibility to proteolytic degradation. | uq.edu.au |
| Conformational Rigidity | The planar thiazole ring restricts backbone flexibility, favoring specific conformations. | nih.gov |
| Secondary Structure Mimicry | Can induce secondary structures such as β-turns and helices. | ibmmpeptide.comresearchgate.net |
| Hydrogen Bonding | The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, stabilizing folded structures. | nih.gov |
Table 2: Examples of Thiazole-Based Peptidomimetics and Foldamers
| Compound Type | Building Block | Observed Secondary Structure | Biological Activity | Reference |
| Antimicrobial Foldamer | 4-amino(methyl)-1,3-thiazole-5-carboxylic acid (ATC) | Helix | Antibacterial | researchgate.netnih.gov |
| Gramicidin S Analogue | Thiazole-based γ-amino acid | β-turn | Antibacterial | ibmmpeptide.comresearchgate.net |
| Model Dipeptide | Alanine-Thiazole | Semi-extended β2 conformation | Not reported | nih.gov |
Computational Chemistry and Spectroscopic Characterization in Research on 3 Amino 3 1,3 Thiazol 4 Yl Propanoic Acid
Computational Studies and Molecular Modeling
Computational chemistry has emerged as an indispensable tool in modern drug discovery, offering a virtual window into the molecular world. For 3-amino-3-(1,3-thiazol-4-yl)propanoic acid and its analogues, these in silico methods are employed to predict their behavior and interactions, thereby guiding synthetic efforts and biological evaluations.
Molecular Docking Simulations for Elucidating Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how derivatives of this compound might interact with specific protein targets.
Research has shown that thiazole-containing compounds are versatile scaffolds capable of interacting with a wide range of biological targets. For instance, molecular docking studies on derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have proposed their ability to interact with the conserved amino acid residues of key signaling proteins like human sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR). researchgate.netnih.gov These interactions are critical in pathways related to cell cycle control and proliferative signaling, which are often dysregulated in cancer. researchgate.net The development of dual-targeting inhibitors for both EGFR and SIRT2 is seen as a promising strategy to overcome therapy resistance. researchgate.net
In another example, a new series of 2,4-disubstituted thiazole (B1198619) derivatives were synthesized and evaluated as potential tubulin polymerization inhibitors. Molecular docking was employed to investigate the possible binding interactions between these compounds and the tubulin active site, a well-established target for anticancer drugs. nih.gov Similarly, docking studies on other thiazole derivatives have explored their binding to targets such as VEGFR-2, a key regulator of angiogenesis, and DNA gyrase, an essential bacterial enzyme. tandfonline.commdpi.com These studies help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors.
Theoretical Conformational Analysis and Stereochemical Resolution
The three-dimensional shape or conformation of a molecule is critical to its biological activity. Theoretical conformational analysis uses computational methods, such as Density Functional Theory (DFT), to determine the most stable conformations of a molecule.
For amino acids containing a thiazole ring, conformational studies have revealed that these structural units tend to adopt a unique semi-extended β2 conformation. nih.govnih.gov This preference is primarily stabilized by an intramolecular hydrogen bond between the amide hydrogen (N-H) and the nitrogen atom of the thiazole ring (NTzl). nih.govnih.gov This conformational rigidity, influenced by the sulfur atom in the thiazole ring, can be a key factor in how these molecules bind to their biological targets. nih.govnih.gov The polarity of the environment can also affect the energy order and the gaps between different possible conformations. bohrium.com
The stereochemistry of this compound is also a critical aspect, as different enantiomers of a chiral molecule often exhibit distinct biological activities. The separation of these enantiomers, known as stereochemical resolution, is essential for developing stereospecific drugs. While specific resolution methods for this compound are not extensively detailed in the available literature, general methods for chiral amino acids are applicable. These include high-performance liquid chromatography (HPLC) using chiral stationary phases, such as crown ethers or teicoplanin-based columns, which can effectively separate enantiomers of various amino acid analogues. researchgate.netmst.edu Another approach is the synthesis of optically pure thiazole amino acid derivatives from corresponding amino acids using methods like the modified Hantzsch reaction, which has been shown to preserve the absolute stereochemistry of the starting material. tandfonline.com
Structure-Based Virtual Screening for Identification of Novel Inhibitors
Structure-based virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target, typically a protein or enzyme with a known three-dimensional structure.
This approach has been successfully used to identify novel inhibitors from scaffolds related to this compound. For example, an in silico structure-based virtual screening campaign identified 2-arylthiazole-4-carboxylic acids as a new class of high-affinity ligands for the CaMKIIα hub domain, a protein crucial for regulating neuronal signaling. nih.gov This highlights the power of virtual screening to identify novel and unique core scaffolds for specific biological targets. nih.gov Thiazole derivatives have also been screened virtually for their potential as inhibitors of enzymes like dTDP-rhamnose, which is essential for the biosynthesis of the bacterial cell wall, and thus a target for antimycobacterial agents. jddtonline.info
In Silico Prediction of Biological Targets and Pharmacological Pathways
In addition to predicting binding to known targets, computational tools can also be used to predict novel biological targets and the pharmacological pathways in which a compound might be active. This is particularly valuable for understanding the polypharmacology (the ability of a drug to interact with multiple targets) of a compound series.
For thiazole-containing compounds, in silico tools like PASS (Prediction of Activity Spectra for Substances) have been used to predict a wide range of biological activities, including potential antibacterial properties. researchgate.net Such predictions can then be used to guide further experimental investigations. For instance, for novel thiazole-thiazolidinone hybrids, PASS prediction revealed their potential as antibacterial agents, which was subsequently confirmed by in vitro testing. researchgate.net These computational predictions can help to identify potential molecular targets and elucidate the mechanisms of action for new chemical entities. researchgate.net The structural versatility of the thiazole ring enables it to interact with diverse biological targets, leading to a wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.net
Advanced Spectroscopic Methods for Structural Elucidation of this compound Derivatives
Spectroscopic techniques are fundamental for confirming the chemical structure of newly synthesized compounds. For derivatives of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are the most common types used in organic chemistry.
In the structural characterization of this compound derivatives, ¹H NMR spectra are used to identify the protons in the molecule. For example, in the ¹H-NMR spectrum of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid, two triplets at 2.62 and 4.11 ppm are assigned to the protons of the CH₂CO and NCH₂ groups, respectively, while two doublets at 6.71 and 7.18 ppm correspond to the protons of the thiazole ring. nih.govresearchgate.net
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 3-{5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid, the signals for the CH₂CO and NCH₂ groups are observed at 34.57 and 51.44 ppm, respectively. The carbon signals for the C=S, C=N, C=O, and COOH groups are observed at 133.34, 171.94, 175.79, and 179.19 ppm, respectively. nih.gov
The following tables summarize representative NMR data for derivatives of this compound, illustrating the typical chemical shifts observed for key functional groups.
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Compound/Fragment | Functional Group | Chemical Shift (δ, ppm) |
| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | CH₂CO | 2.62 (t) |
| NCH₂ | 4.11 (t) | |
| Thiazole-H | 6.71 (d), 7.18 (d) | |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Thiazole-H | ~7.65 |
| Bis(thiazol-5-yl)phenylmethane derivatives | C-CH-C | ~5.90 (s) |
Data compiled from multiple sources. nih.govresearchgate.netmdpi.com t = triplet, d = doublet, s = singlet.
Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives
| Compound/Fragment | Functional Group | Chemical Shift (δ, ppm) |
| 3-{5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | CH₂CO | 34.57 |
| NCH₂ | 51.44 | |
| C=S | 133.34 | |
| C=N | 171.94 | |
| C=O | 175.79 | |
| COOH | 179.19 | |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Thiazole C2 | ~167.6 |
| Thiazole C4 | ~150.8 | |
| Thiazole C5 | ~104.5 | |
| Bis(thiazol-5-yl)phenylmethane derivatives | C-CH-C | ~40.2 |
Data compiled from multiple sources. nih.govmdpi.com
These spectroscopic data, in conjunction with computational studies, provide a comprehensive understanding of the structure and potential biological activity of this compound and its derivatives, facilitating the ongoing search for new and effective therapeutic agents.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This method relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule, revealing its constituent functional groups.
For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its primary functional groups: a carboxylic acid, a primary amine, and a thiazole ring. The carboxylic acid group gives rise to two particularly prominent signals: a very broad absorption band for the O-H stretching vibration, typically found in the 3300-2500 cm⁻¹ region, which often overlaps with C-H stretching signals. docbrown.info The second is a sharp, strong absorption from the C=O (carbonyl) stretching vibration, expected between 1725 and 1700 cm⁻¹. docbrown.info
The primary amino group (-NH₂) is characterized by N-H stretching vibrations, which typically appear in the 3500-3300 cm⁻¹ range. Furthermore, the N-H bending vibration can be observed around 1650-1580 cm⁻¹. The thiazole ring contributes to the fingerprint region of the spectrum (below 1500 cm⁻¹) with characteristic C=N and C=C stretching vibrations. In a related thiazole-containing compound, the C=N absorption band was observed at 1,540 cm⁻¹. nih.gov The spectrum will also feature absorptions from C-H stretching vibrations of the alkyl backbone, typically appearing just below 3000 cm⁻¹. vscht.cz
Table 1: Expected IR Absorption Bands for this compound This table is generated based on typical frequency ranges for the specified functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Sharp, Strong |
| Primary Amine | N-H Stretch | 3500 - 3300 | Medium |
| Primary Amine | N-H Bend | 1650 - 1580 | Variable |
| Alkyl | C-H Stretch | 3000 - 2850 | Medium |
| Thiazole Ring | C=N Stretch | ~1540 | Medium |
Mass Spectrometry (MS, LC/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. In this method, a molecule is ionized, and the resulting charged particles (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots ion intensity against the m/z value.
The molecular formula for this compound is C₆H₈N₂O₂S, corresponding to a molecular weight of approximately 172.20 g/mol . Therefore, in the mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of 172.
When subjected to fragmentation, the molecular ion breaks down into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information. For this compound, several key fragmentation pathways are anticipated. A common fragmentation for carboxylic acids is the loss of the carboxyl group as a neutral radical (•COOH), which would result in a fragment ion [M - 45]⁺ at m/z 127. docbrown.info Another typical fragmentation for amino acids is the loss of water (H₂O) or the cleavage of the bond adjacent to the amino group. The fragmentation pattern can also be influenced by the stable thiazole ring, which may remain intact or undergo ring-opening under certain conditions.
Liquid chromatography-mass spectrometry (LC/MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry, making it a highly sensitive and specific method for analyzing complex mixtures and confirming the identity of compounds. nih.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound This table outlines plausible fragmentation pathways and the resulting m/z values.
| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss |
|---|---|---|
| 172 | [C₆H₈N₂O₂S]⁺ | Molecular Ion [M]⁺ |
| 154 | [C₆H₆N₂OS]⁺ | Water (H₂O) |
| 127 | [C₅H₇N₂S]⁺ | Carboxyl Radical (•COOH) |
| 84 | [C₄H₄NS]⁺ | Propanoic Acid Moiety |
X-ray Crystallography for Precise Structural and Stereochemical Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is not readily obtainable from spectroscopic methods alone. nih.gov
For this compound, which contains a stereocenter at the carbon atom bearing the amino and thiazole groups, X-ray crystallography could unequivocally determine its configuration as either (R) or (S). The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed molecular model can be built and refined. nih.gov
While a specific crystal structure for this compound is not available in the surveyed literature, analysis of related thiazole-containing compounds demonstrates the power of this technique. For example, the crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate (B1228886) was solved, providing precise data on its crystal system, unit cell dimensions, and molecular geometry. researchgate.net A similar analysis of the title compound would yield a comprehensive set of crystallographic data, confirming its covalent structure and spatial arrangement.
Table 3: Representative Crystallographic Data Obtainable from X-ray Analysis The data presented are for an analogous thiazole compound, 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate, and exemplify the parameters that would be determined for the title compound. researchgate.net
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Triclinic | The crystal lattice's symmetry class. |
| Space Group | P-1 | The specific symmetry group of the crystal. |
| a (Å) | 7.3376 | Unit cell dimension along the a-axis. |
| b (Å) | 8.7987 | Unit cell dimension along the b-axis. |
| c (Å) | 11.7068 | Unit cell dimension along the c-axis. |
| α (°) | 70.728 | Unit cell angle between b and c axes. |
| β (°) | 80.269 | Unit cell angle between a and c axes. |
| γ (°) | 71.531 | Unit cell angle between a and b axes. |
| Volume (ų) | 674.95 | The volume of the unit cell. |
| Z | 2 | The number of molecules per unit cell. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid |
| Propanoic acid |
| 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate |
Future Research Trajectories and Academic Perspectives for 3 Amino 3 1,3 Thiazol 4 Yl Propanoic Acid Research
Development of Polypharmacological Agents Based on the 3-Amino-3-(1,3-thiazol-4-yl)propanoic Acid Scaffold
The this compound scaffold represents a privileged structure in medicinal chemistry, combining the functionalities of a β-amino acid and a thiazole (B1198619) ring. Thiazole derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties. nih.govresearchgate.net This inherent bioactivity makes the thiazole moiety a versatile building block for drug discovery. lmaleidykla.lt The concept of polypharmacology—designing single chemical entities that can modulate multiple biological targets—is a key strategy in modern drug development, particularly for complex diseases. The structural framework of this compound is well-suited for this approach. By modifying substituents on both the thiazole ring and the propanoic acid backbone, it is possible to generate a library of compounds with nuanced affinities for various targets.
The development of such polypharmacological agents involves leveraging the known activities of the core structure. For instance, derivatives of N,N-disubstituted β-amino acids containing a thiazole ring have demonstrated activities ranging from antimicrobial effects to plant growth regulation. nih.govresearchgate.net The 2-aminothiazole (B372263) structure, a related motif, has been associated with herbicidal and antioxidant activities. researchgate.net This pre-existing evidence of diverse bioactivity supports the hypothesis that the this compound scaffold can be systematically optimized to produce agents with a desired multi-target profile, potentially offering enhanced therapeutic efficacy or the ability to overcome drug resistance mechanisms.
Identification and Validation of Novel Biological Targets for Therapeutic Intervention
A critical aspect of future research is the identification and validation of new biological targets for derivatives of this compound. The broad spectrum of pharmacological effects observed in related thiazole-containing compounds suggests engagement with a wide variety of cellular pathways and proteins. researchgate.netillinois.eduresearchgate.net Recent studies on similar scaffolds have begun to pinpoint specific molecular targets. For example, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown potential as anticancer candidates by targeting sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR). mdpi.comlsmu.lt In silico molecular docking studies have supported these findings, suggesting that these compounds can interact with conserved amino acid residues within the active sites of these key oncogenic proteins. mdpi.com
Beyond oncology, other thiazole-based propionic acid derivatives have been investigated as potential modulators of targets like Peroxisome Proliferator-Activated Receptor gamma (PPARγ), lysosomal protective protein, and Thromboxane-A synthase, which are implicated in inflammatory, allergic, and cardiovascular diseases. mdpi.com The future direction for this compound research will involve screening compound libraries against panels of known and novel targets. Validating these interactions through biochemical and cellular assays will be essential to confirm the mechanism of action and establish the therapeutic potential of this chemical class.
Evolution of Advanced and Sustainable Synthetic Strategies for Complex Derivatives
The synthesis of this compound and its derivatives has traditionally relied on established methods like the Hantzsch thiazole synthesis. nih.govresearchgate.net This reaction, which involves the condensation of α-haloketones with thioamides, is a robust method for constructing the core thiazole ring. nih.gov However, future research will focus on the evolution of more advanced and sustainable synthetic strategies. While classical approaches are effective, they can sometimes require harsh reagents or multistep sequences. illinois.edu
Recent advancements in organic synthesis offer more efficient and environmentally friendly alternatives. For the β-amino acid portion of the scaffold, modern methods such as organocatalytic Mannich-type reactions and conjugate additions provide highly stereoselective outcomes. tandfonline.com Furthermore, novel metal-catalyzed reactions, including palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, allow for the synthesis of β-amino acids from simple building blocks with high functional group tolerance. illinois.edu These cutting-edge techniques necessitate fewer chemical transformations and avoid the use of hazardous reagents often required in traditional homologations. illinois.edu The integration of such advanced catalytic and enzymatic processes will be crucial for the sustainable and efficient production of complex and structurally diverse derivatives of this compound for biological screening. nih.govhilarispublisher.com
Integration of High-Throughput Screening and Omics Technologies in Mechanistic Studies
To fully explore the therapeutic potential of the this compound scaffold, future research must integrate high-throughput screening (HTS) and "omics" technologies. HTS allows for the rapid evaluation of large libraries of chemical derivatives against specific biological targets or cellular models, enabling the swift identification of "hit" compounds with desired activity. For instance, a library of novel thiazole derivatives could be screened for antiproliferative activity against a panel of drug-sensitive and drug-resistant cancer cell lines.
Once active compounds are identified, omics technologies (genomics, proteomics, metabolomics) can be employed to conduct deep mechanistic studies. These technologies provide a global view of the cellular response to a compound, helping to identify its mechanism of action and potential off-target effects. In silico tools are already being used to complement these approaches; molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools, such as the SwissADME web tool, are used to predict potential protein targets and assess the druggability of lead compounds. mdpi.com By combining HTS for initial discovery with in silico predictions and subsequent omics-based validation, researchers can build a comprehensive understanding of how these compounds function at a molecular level, accelerating their development from laboratory curiosities to potential therapeutic agents.
Design and Synthesis of Next-Generation Beta-Amino Acid Scaffolds with Enhanced Properties
The this compound structure serves as an excellent starting point for the design of next-generation scaffolds with enhanced physicochemical and pharmacological properties. The β-amino acid backbone is particularly valuable, as its incorporation into peptide sequences can confer remarkable resistance to proteolytic degradation, a major advantage over natural α-peptides. acs.org Future design strategies will focus on creating novel scaffolds by introducing specific structural modifications to fine-tune their properties.
This can be achieved through several approaches:
Conformational Constraint: Introducing substituents on the β-amino acid backbone or cyclizing the peptide can create conformationally homogeneous scaffolds. researchgate.net This structural pre-organization can lead to higher binding affinity and selectivity for the biological target.
Side-Chain Modification: Altering the substituents on the thiazole ring or adding functional groups to the propanoic acid chain can modulate properties such as solubility, cell permeability, and target interaction. For example, incorporating fluorine-containing groups or other nonproteinogenic side chains can enhance metabolic stability and binding. nih.govacs.org
Peptidomimetics and Foldamers: Using these modified β-amino acids as building blocks for peptidomimetics or "foldamers"—oligomers that adopt stable, well-defined secondary structures—opens a pathway to designing molecules that can mimic the function of natural peptides or proteins but with superior drug-like properties. acs.org
These next-generation scaffolds will be designed to not only improve potency but also to optimize pharmacokinetic profiles, leading to more effective and durable therapeutic agents.
Table of Research Findings for Thiazole-Containing Propanoic Acid Derivatives
| Compound/Scaffold | Key Research Finding | Biological Target(s) | Reference(s) |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Exhibit structure-dependent antiproliferative activity against lung cancer cells (A549). | SIRT2, EGFR | mdpi.com, lsmu.lt |
| 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Promotes rapeseed growth, increasing seed yield and oil content. | Not specified | nih.gov, researchgate.net |
| 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids | Showed antibacterial activity, particularly derivatives with furan (B31954) and bromothiophene substituents. | Not specified | nih.gov, researchgate.net |
| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | Displays anti-inflammatory and anti-allergic properties; potential PPARγ modulator. | PPARγ, LLP, TXAS | mdpi.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Amino-3-(1,3-thiazol-4-yl)propanoic acid and its derivatives?
- Answer : Synthesis typically involves condensation of thiazole precursors with amino acid derivatives. For example, in , derivatives were synthesized via refluxing thiazole intermediates (e.g., 3-氯戊烷-2,4-二酮) with acetone and aromatic aldehydes. Purification steps include recrystallization from methanol or propanol. Characterization employs ¹H/¹³C NMR to confirm aromatic protons (δ 7.5–8.5 ppm) and α-amino groups (δ 3.0–4.0 ppm), IR for carbonyl stretches (~1700 cm⁻¹), and elemental analysis to verify purity .
Q. How is structural elucidation performed for this compound derivatives?
- Answer : Multi-spectral analysis is critical. ¹H NMR identifies substituent environments (e.g., methyl groups at δ 2.0–2.5 ppm). ¹³C NMR confirms thiazole carbons (C-2 at ~160 ppm) and carboxylic acid carbons (~170 ppm). Mass spectrometry (MS) determines molecular ion peaks (e.g., [M+H]⁺), while IR validates functional groups like NH₂ (3300–3500 cm⁻¹). Elemental analysis ensures stoichiometric consistency (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing thiazole-containing amino acid derivatives?
- Answer : Yield optimization requires parameter tuning. achieved 70–88% yields by adjusting reaction time (2–8 hours), temperature (80°C for condensation), and stoichiometry (1:1.2 molar ratio of aldehyde to thiazole). Catalysts like NaBH₃CN () improve reductive amination efficiency. Solvent polarity (e.g., ethanol vs. DMF) and pH control during crystallization (e.g., acetic acid at pH 5) further enhance purity .
Q. What experimental strategies resolve contradictions in bioactivity data for thiazole derivatives across studies?
- Answer : Discrepancies may arise from assay variability (e.g., bacterial strain differences). Standardization includes using validated strains (e.g., M. tuberculosis H37Rv) and MIC protocols (). Triplicate testing with positive controls (e.g., isoniazid) and statistical analysis (e.g., t-tests) ensures reproducibility. Confounding factors like solubility (e.g., DMSO concentration ≤1%) must be controlled .
Q. How do structural modifications on the thiazole ring influence biological activity?
- Answer : Substituent effects are studied via structure-activity relationship (SAR) assays. shows 4-methyl substitution (Compound 3a) enhances antimycobacterial activity (MIC = 8 µg/mL vs. >32 µg/mL for unsubstituted analogs). Electron-withdrawing groups (e.g., -Cl, -F) improve membrane penetration, while bulky groups (e.g., cinnamoyl in Compound 24) may sterically hinder target binding. Computational modeling (e.g., molecular docking) predicts binding affinity to enzymes like enoyl-ACP reductase .
Q. What mechanistic insights explain the oxidation behavior of thiazole-containing amino acids?
- Answer : Oxidation pathways are probed via isotopic labeling (e.g., ¹⁸O tracing) and LC-MS. notes that H₂O₂ oxidizes the propenoic acid moiety to sulfoxides, while NaBH₄ reduces double bonds. Kinetic studies (variable-temperature NMR) reveal activation energies, and radical scavengers (e.g., BHT) test for free-radical intermediates. DFT calculations model transition states for sulfoxide formation .
Q. How can researchers design bioassays to evaluate the antimycobacterial potential of novel derivatives?
- Answer : Bioassay design includes:
- Culture conditions : Middlebrook 7H9 broth, log-phase bacterial growth.
- Dose-response curves : Serial dilutions (0.5–64 µg/mL) incubated for 7–14 days.
- Endpoint analysis : Resazurin reduction or CFU counting ().
- Cytotoxicity controls : Mammalian cell lines (e.g., Vero) to assess selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
